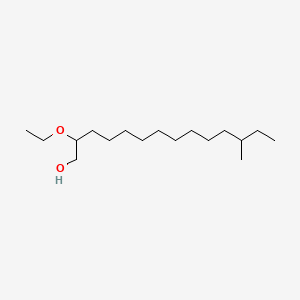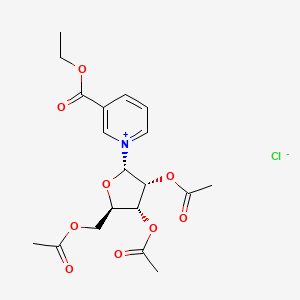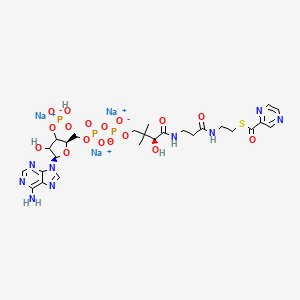
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is a derivative of Coenzyme A, a crucial cofactor in enzymatic acetyl transfer reactions. This compound is known for its role in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves multiple steps, starting from the parent compound Coenzyme ASpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in product quality and to meet regulatory standards for pharmaceutical and biochemical applications .
化学反応の分析
Types of Reactions
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazinecarboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different pyrazinecarboxylate derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Plays a role in studying enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biochemical products.
作用機序
The mechanism of action of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves its role as a cofactor in enzymatic reactions. It participates in the transfer of acetyl groups, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes involved in the citric acid cycle and fatty acid metabolism, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Coenzyme A: The parent compound, essential for various metabolic processes.
Acetyl-Coenzyme A: A derivative involved in the citric acid cycle and fatty acid synthesis.
Succinyl-Coenzyme A: Another derivative that plays a role in the citric acid cycle.
Uniqueness
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is unique due to the presence of the pyrazinecarboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific biochemical and industrial applications .
特性
分子式 |
C26H35N9Na3O17P3S |
|---|---|
分子量 |
939.6 g/mol |
IUPAC名 |
trisodium;[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(pyrazine-2-carbonylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C26H38N9O17P3S.3Na/c1-26(2,20(38)23(39)31-4-3-16(36)30-7-8-56-25(40)14-9-28-5-6-29-14)11-49-55(46,47)52-54(44,45)48-10-15-19(51-53(41,42)43)18(37)24(50-15)35-13-34-17-21(27)32-12-33-22(17)35;;;/h5-6,9,12-13,15,18-20,24,37-38H,3-4,7-8,10-11H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,27,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t15-,18?,19?,20-,24-;;;/m1.../s1 |
InChIキー |
XMXPRNZMONKUBQ-QSYHLCOKSA-K |
異性体SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@@H](C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
正規SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
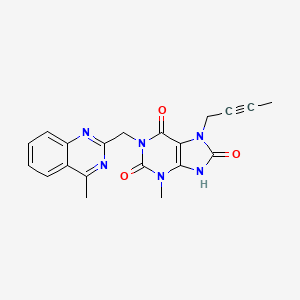
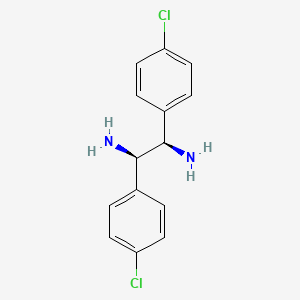
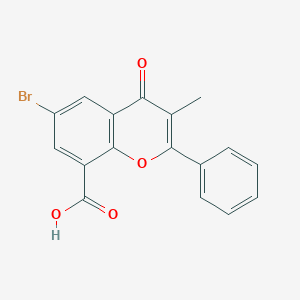
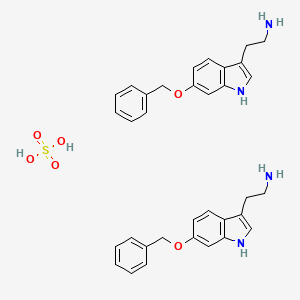
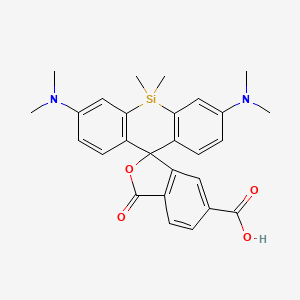
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)

